molecular formula C22H22N2O4 B2520157 3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105241-96-0

3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2520157
CAS RN: 1105241-96-0
M. Wt: 378.428
InChI Key: ROVPUTKHWZSOSC-UHFFFAOYSA-N
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Description

3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality 3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity due to the presence of ferulic acid and esculetin. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing various diseases .

Anticancer Potential

Coumarin derivatives, including esculetin, have been investigated for their anticancer properties. Esculetin, one of the components in this hybrid compound, has shown promise in inhibiting cancer cell growth and inducing apoptosis. Further research could explore its potential as an anticancer agent .

Anti-Inflammatory Effects

Esculetin, as part of the compound, possesses anti-inflammatory properties. It may help modulate inflammatory pathways and reduce inflammation-related diseases. Investigating its mechanism of action and potential therapeutic applications is essential .

Neuroprotective Activity

Ferulic acid, found in the hybrid compound, has neuroprotective effects. It may enhance cognitive function, protect neurons, and mitigate neurodegenerative conditions. Researchers could explore its use in neuroprotection and neuroregeneration .

Antimicrobial Applications

Both ferulic acid and esculetin exhibit antimicrobial activity. The compound could be studied for its effectiveness against bacteria, fungi, and other pathogens. Potential applications include developing novel antimicrobial agents or enhancing existing treatments .

Fluorescence Sensors

Coumarins with intramolecular charge transfer properties, such as esculetin, have been investigated as fluorescence sensors. These compounds can detect specific molecules or ions based on changes in fluorescence intensity. Researchers might explore the hybrid compound’s potential as a sensor in various applications .

properties

IUPAC Name

11-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-13-5-20-17(8-19(13)25)15(7-22(27)28-20)11-23-9-14-6-16(12-23)18-3-2-4-21(26)24(18)10-14/h2-5,7-8,14,16,25H,6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVPUTKHWZSOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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